molecular formula C11H7ClO2 B1611588 7-Chloronaphthalene-1-carboxylic acid CAS No. 58926-30-0

7-Chloronaphthalene-1-carboxylic acid

Cat. No.: B1611588
CAS No.: 58926-30-0
M. Wt: 206.62 g/mol
InChI Key: DRFVKRLEVHHCDO-UHFFFAOYSA-N
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Description

Overview of Naphthalene (B1677914) Scaffold Significance in Chemical Research

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in chemical research. ekb.eg Its planar, aromatic system provides a rigid and versatile platform for the development of a wide range of organic compounds. researchgate.netmdpi.com The significance of this scaffold is underscored by its presence in numerous FDA-approved therapeutic agents, including naproxen (B1676952), propranolol, and terbinafine. ekb.egnih.gov The broad spectrum of biological activities associated with naphthalene derivatives encompasses antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making it a privileged structure in drug discovery. nih.govijpsjournal.com Beyond medicinal applications, naphthalene derivatives are crucial intermediates in the synthesis of dyes, pigments, and polymers. numberanalytics.comsmolecule.com

The study of naphthalene and its derivatives dates back to the early 19th century. Naphthalene itself was first identified from coal tar, a primary source for many aromatic compounds at the time. ijpsjournal.com Early research focused on understanding its fundamental chemical properties, including its aromaticity and reactivity in electrophilic substitution reactions like nitration and halogenation. wordpress.com Michael Faraday determined its molecular formula (C₁₀H₈) in 1826. ijpsjournal.com Over the decades, research has evolved from basic characterization to the sophisticated synthesis and application of complex naphthalene-based molecules, driven by their utility in various industrial and pharmaceutical contexts. ijpsjournal.comrsc.org

Halogenation, the process of introducing one or more halogen atoms onto the naphthalene core, significantly modifies its electronic properties and chemical reactivity. numberanalytics.com Halogens are electronegative, and their presence on the aromatic rings influences the regioselectivity of subsequent chemical reactions. docbrown.info This modification is a key strategy in organic synthesis for creating precursors for more complex molecules. For instance, the halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, enabling the construction of diverse molecular architectures. smolecule.comresearchgate.net This enhanced reactivity and the altered electronic landscape make halogenated naphthalenes valuable intermediates in the production of pharmaceuticals and agrochemicals. mdpi.comdocbrown.info

Positioning of 7-Chloronaphthalene-1-carboxylic Acid within the Halogenated Naphthalene Class

This compound is a specific member of the halogenated naphthalene carboxylic acid family. Its structure is defined by a naphthalene skeleton with a chlorine atom substituted at the 7-position and a carboxylic acid group at the 1-position. smolecule.com This particular arrangement of substituents distinguishes it from its numerous isomers and dictates its specific chemical behavior and potential applications. The compound belongs to the class of halogenated aromatic carboxylic acids, which are noted for their distinct physical and chemical properties arising from the combined influence of an electron-withdrawing halogen and a polar carboxylic acid group.

The properties of chloronaphthalene carboxylic acids are highly dependent on the isomeric form, specifically the positions of the chlorine and carboxylic acid groups on the naphthalene scaffold. A comparative analysis of this compound with its isomers, such as the 3-chloro, 6-chloro, and 8-chloro variants, reveals significant differences. These differences are primarily due to steric and electronic effects. For instance, in 8-chloronaphthalene-1-carboxylic acid, the proximity of the chlorine atom to the carboxylic acid group can create steric hindrance, which may influence its reactivity and solubility compared to the 7-chloro isomer where the substituents are on different rings. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFVKRLEVHHCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534893
Record name 7-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58926-30-0
Record name 7-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Chloronaphthalene 1 Carboxylic Acid and Its Derivatives

Strategic Approaches to Naphthalene (B1677914) Chlorination for Precursors

The introduction of a chlorine atom at the C-7 position of the naphthalene ring is a critical step in the synthesis of the target molecule. This requires careful consideration of chlorination techniques and regioselectivity.

Catalytic Chlorination Techniques

Direct chlorination of naphthalene or its derivatives is a common method for producing chlorinated precursors. smolecule.com This typically involves the use of chlorine gas in the presence of a Lewis acid catalyst. Iron(III) chloride (FeCl₃) is a frequently employed catalyst for this electrophilic aromatic substitution. smolecule.com Studies on the electrophilic chlorination of naphthalene have also investigated a range of other metal chlorides for their catalytic activity.

In one study screening 21 different metal chlorides and oxides, copper(II) chloride (CuCl₂) demonstrated the highest activity for naphthalene chlorination at temperatures between 200–350 °C. nih.gov Iron(II) and iron(III) chlorides were also found to be highly active, particularly in the 200–250 °C range. nih.gov The efficiency of these catalysts can be significant; for instance, at 250 °C, the chlorination efficiency over CuCl₂·2H₂O was found to be substantially higher than that over cuprous chloride (CuCl), ferric chloride (FeCl₃·6H₂O), and ferrous chloride (FeCl₂·4H₂O). nih.govresearchgate.net

CatalystEffective Temperature Range (°C)Relative Efficiency Comparison at 250°C
Copper(II) chloride (CuCl₂)200–350Highest activity
Copper(I) chloride (CuCl)-7.5-fold lower than CuCl₂·2H₂O
Iron(III) chloride (FeCl₃)200–25030.2-fold lower than CuCl₂·2H₂O
Iron(II) chloride (FeCl₂)200–25034.7-fold lower than CuCl₂·2H₂O

Regioselective Halogenation Considerations

Achieving regioselectivity in the chlorination of naphthalene derivatives is a significant synthetic hurdle. researchgate.net Traditional electrophilic aromatic substitution on unsubstituted naphthalene favors the C-1 and C-4 positions. nih.gov Therefore, to achieve substitution at the C-7 position, strategic use of directing groups or specialized reagents is necessary.

One approach involves the chlorination of a pre-functionalized naphthalene, such as 1-naphthoic acid. The carboxylic acid group is deactivating and directs incoming electrophiles, though this can require harsh reaction conditions. For example, the direct chlorination of 1-naphthoic acid can be challenging due to the deactivating nature of the carboxyl group. Research on the chlorination of 8-chloromercuri-1-naphthoic acid with chlorine in acetic acid resulted in a mixture of products, including 8-chloro-1-naphthoic acid and 5,8-dichloro-1-naphthoic acid, highlighting the complexities of controlling regioselectivity. nih.gov

Modern synthetic methods offer more precise control. For instance, palladium-catalyzed C-H halogenation has been shown to exhibit regioselectivity that can be switched based on the presence of additives or directing groups. researchgate.net Another advanced technique is the regioselective benzannulation of haloalkynes, which allows for the controlled synthesis of polyheterohalogenated naphthalenes that are otherwise difficult to access. northwestern.edu These methods provide powerful tools for preparing complex aromatic systems with specific substitution patterns. northwestern.edu

Carboxylation Reactions for Introducing the Carboxylic Acid Moiety

Once a 7-chloronaphthalene precursor is obtained, the next critical step is the introduction of the carboxylic acid group at the C-1 position. Several carboxylation methods can be employed.

Palladium-Catalyzed Carboxylation Protocols

Palladium-catalyzed carboxylation of aryl halides has emerged as a powerful and selective method for the synthesis of aromatic carboxylic acids. google.com These reactions often utilize carbon dioxide (CO₂) as the carboxylating agent and can proceed under relatively mild conditions, offering good functional group tolerance. nih.gov

A general approach involves the reaction of an aryl halide with CO₂ in the presence of a palladium catalyst, a suitable ligand, and a reducing agent. google.com For example, the carboxylation of 1-bromonaphthalene (B1665260) with CO₂ has been achieved using a palladium catalyst in conjunction with diethylzinc, yielding 1-naphthoic acid in good yield. google.com While specific data for the direct palladium-catalyzed carboxylation of a 7-chloro-1-halonaphthalene to 7-chloronaphthalene-1-carboxylic acid is limited in the provided results, the general applicability of these methods to aryl halides suggests it is a viable and promising route.

Recent advancements include electrochemical approaches, where a Pd(BINAP)Cl₂ catalyst effectively facilitates the electrocarboxylation of aryl halides with near-stoichiometric amounts of CO₂, which is particularly advantageous when using isotopically labeled carbon dioxide. nih.gov

MethodKey Reagents/ConditionsAdvantagesDisadvantagesReported Yields (for analogs)
Pd-catalyzed CarboxylationPd catalysts, CO₂, organozinc reagentsHigh selectivity, good yieldsRequires expensive catalysts, may require pressure70-90%

This table is based on data for analogous naphthalene systems. google.com

Alternative Carboxylation Pathways (e.g., Grignard Reactions, Carbonylation of Halogenated Naphthalenes)

Besides palladium-catalyzed methods, other established pathways exist for the carboxylation of halogenated naphthalenes.

Grignard Reactions: The carboxylation of a Grignard reagent is a classic and effective method for synthesizing carboxylic acids. libretexts.org This involves the formation of a Grignard reagent from an aryl halide (e.g., 7-chloro-1-bromonaphthalene) by reacting it with magnesium metal. orgsyn.org This organometallic intermediate is then reacted with solid or gaseous carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid. orgsyn.orgmasterorganicchemistry.com This method has been successfully used to prepare 1-naphthoic acid from 1-bromonaphthalene with high yields (up to 91%). google.com A key limitation is the incompatibility of Grignard reagents with acidic protons, meaning other functional groups in the molecule must be protected. libretexts.org

Cyanation and Subsequent Hydrolysis: Another route involves the introduction of a nitrile group, which is then hydrolyzed to a carboxylic acid. This can be achieved by the cyanation of a halonaphthalene, such as 7-chloro-1-bromonaphthalene, using a cyanide salt like potassium cyanide (KCN) in the presence of a copper(I) cyanide (CuCN) catalyst. The resulting nitrile is then subjected to hydrolysis to afford the carboxylic acid. However, this method often suffers from moderate yields (around 14% in some reported cases for naphthalene systems) and involves the use of highly toxic cyanide reagents.

Functional Group Transformations for Targeted Synthesis

The carboxylic acid group of this compound can be converted into a variety of other functional groups, expanding its utility as a synthetic intermediate. ub.edu A common and useful transformation is the conversion to a carbonyl chloride (acid chloride).

Oxidation Reactions of Naphthalene Derivatives

A primary route for the synthesis of aryl carboxylic acids involves the oxidation of carbon-based functional groups attached to the aromatic ring. For naphthalene derivatives, this typically involves the oxidation of an alkyl group or an acetyl group at the desired position.

Strong oxidizing agents are required to convert a resilient alkyl or acyl group on an aromatic ring into a carboxylic acid. libretexts.org Primary and secondary alkyl groups attached to an aromatic system can be oxidized to a carboxyl group using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.orgyoutube.com For instance, a hypothetical 7-chloro-1-methylnaphthalene (B3066039) could be subjected to vigorous oxidation with hot alkaline KMnO₄ to yield the target carboxylic acid. libretexts.org The general mechanism involves the attack on the benzylic position of the alkyl side-chain.

Another effective strategy is the oxidation of an acyl group, which can be introduced onto the naphthalene ring via Friedel-Crafts acylation. A metal-free, one-pot method for converting aryl alkyl ketones to aryl carboxylic acids uses iodine as a catalyst with dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as the oxidants. organic-chemistry.org A specific protocol for the synthesis of naphthalene-1-carboxylic acid from 1'-naphthacetophenone involves heating with iodine and DMSO, followed by the addition of TBHP, achieving a high isolated yield. chemicalbook.com This method is directly applicable to a chlorinated precursor.

Table 1: Comparison of Oxidative Methods for Naphthalene Carboxylic Acid Synthesis

PrecursorOxidizing Agent/SystemConditionsYieldReference
1'-NaphthacetophenoneI₂ / DMSO, then TBHPChlorobenzene, 130°C84% chemicalbook.com
AlkylnaphthalenePotassium Permanganate (KMnO₄)Hot, alkalineGeneral Method libretexts.org
Aryl Alkyl KetonesIodine / DMSO / TBHPMetal-free, one-potVery Good organic-chemistry.org
1-Chloronaphthalene (B1664548)Co₂(CO)₈ / Propylene (B89431) EpoxideCarbonylation92% google.com

This table provides an overview of different oxidation and carbonylation methods applicable to the synthesis of naphthalene carboxylic acids.

Hydrolysis Methods for Precursor Conversion

The hydrolysis of nitrile (-CN) and ester (-COOR) groups provides a reliable pathway to carboxylic acids. These methods are fundamental in multistep syntheses where the carboxylic acid functionality is introduced via a more stable or easily accessible precursor.

The hydrolysis of nitriles is a common final step in syntheses where the carboxylate group is introduced via a cyanide nucleophile. organicchemistrytutor.com A synthetic route could involve the nucleophilic substitution of a halogen (e.g., bromine) at the 1-position of a 7-chloronaphthalene derivative with a cyanide salt, such as NaCN or KCN, often catalyzed by a copper salt. The resulting 7-chloro-1-cyanonaphthalene intermediate can then be hydrolyzed to this compound under either acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, heat, followed by acid workup) conditions. mnstate.edu While effective, this method requires the use of highly toxic cyanide reagents.

Alternatively, the hydrolysis of an ester derivative serves as a milder method for generating the carboxylic acid. Esters are often used as protecting groups for carboxylic acids during synthesis. nii.ac.jp Basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH), which leads to the formation of a carboxylate salt. mnstate.edu A subsequent acidification step liberates the free carboxylic acid. mnstate.edu This process is typically irreversible and high-yielding. mnstate.edu Acid-catalyzed hydrolysis, using excess water, is an equilibrium-controlled process that can also be employed. mnstate.edu

Multistep Synthesis and Optimization Strategies

The construction of a specifically substituted molecule like this compound often necessitates a multistep approach, where strategic planning is crucial for maximizing efficiency and yield.

A plausible multistep synthesis could begin with the chlorination of naphthalene. However, direct chlorination tends to produce a mixture of isomers (1-chloronaphthalene and 2-chloronaphthalene) and polysubstituted products, requiring separation. wikipedia.org A more controlled approach might involve starting with a pre-functionalized naphthalene.

One of the most direct and versatile methods involves the use of organometallic reagents. mnstate.edu Starting from a di-halogenated precursor such as 1-bromo-7-chloronaphthalene, a Grignard reagent can be formed by reacting it with magnesium metal. libretexts.org This highly nucleophilic organometallic intermediate is then reacted with carbon dioxide (in the form of dry ice), followed by an acidic workup, to produce the desired carboxylic acid. libretexts.orgyoutube.com This carboxylation of a Grignard reagent is a widely used method for forming aryl carboxylic acids. libretexts.org

Table 2: Key Reactions in Multistep Synthesis

Reaction TypeStarting MaterialReagentsProductReference
Grignard Carboxylation1-Bromo-7-chloronaphthalene1. Mg, ether; 2. CO₂; 3. H₃O⁺This compound libretexts.orgmnstate.edu
Nitrile Hydrolysis7-Chloro-1-cyanonaphthaleneH₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺This compound mnstate.edu
Friedel-Crafts Acylation & Oxidation7-Chloronaphthalene1. CH₃COCl, AlCl₃; 2. I₂/DMSO, TBHPThis compound organic-chemistry.orgyoutube.com

This table outlines potential reaction sequences for the synthesis of this compound.

Efficiency and Yield Enhancement

Optimizing a multistep synthesis involves maximizing the yield of each step while minimizing waste and operational complexity. The choice of reagents and reaction conditions is paramount.

In organometallic routes, yields can be enhanced by careful control of conditions to prevent side reactions. For instance, while Grignard reagents are effective, the use of organolithium reagents, formed by reacting an aryl halide with an alkyllithium compound like butyl lithium, can sometimes lead to higher yields in carboxylation reactions, with some syntheses of naphthalene-1-carboxylic acid reporting yields up to 91%. google.com

For syntheses involving carbonylation, catalyst selection is critical. The carbonylation of 1-chloronaphthalene to 1-naphthalene carboxylic acid using a Co₂(CO)₈ catalyst in the presence of propylene epoxide has been reported to achieve a yield of 92%. google.com The development of practical catalytic methods for ester condensation and hydrolysis also contributes to greener and more efficient synthetic routes by avoiding stoichiometric reagents that generate significant waste. nii.ac.jp

In oxidation reactions, modern methods offer improvements over classical approaches. The use of a catalytic amount of iodine with DMSO/TBHP for oxidizing aryl ketones is an example of a metal-free system that provides very good yields and avoids heavy metal waste. organic-chemistry.org

Stereochemical Control in Complex Derivative Synthesis

While this compound itself is achiral, its derivatives can contain stereocenters, making stereochemical control a critical aspect of their synthesis. This is particularly relevant in the development of pharmacologically active compounds, where one enantiomer or diastereomer may exhibit the desired biological activity.

The synthesis of complex chiral derivatives often requires the use of enantioselective reactions. For example, in the synthesis of a chiral tetralone derivative, a key intermediate for more complex molecules, methods like the Sharpless asymmetric dihydroxylation can be employed to create vicinal diols with high enantiomeric excess. researchgate.net This diol can then be further transformed, for instance, through platinum-catalyzed oxidation, to yield a chiral hydroxy carboxylic acid. researchgate.net

When synthesizing derivatives with stereocenters remote from the carboxylic acid group, establishing the absolute configuration can be challenging. mtu.edu Advanced analytical techniques, such as the use of bis(porphyrin) tweezers in exciton-coupled circular dichroism (ECCD), have been developed to determine the absolute stereochemistry of β-, γ-, or δ-chiral carboxylic acids. mtu.edu Such methods are crucial for verifying the outcome of a stereocontrolled synthesis. The strategic placement of chiral auxiliaries or the use of chiral catalysts are cornerstone strategies for directing the stereochemical outcome of key bond-forming reactions in the synthesis of complex chiral derivatives of this compound.

Investigating the Reactivity and Reaction Mechanisms of 7 Chloronaphthalene 1 Carboxylic Acid

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring system. wikipedia.org The reactivity and orientation of this substitution on 7-Chloronaphthalene-1-carboxylic acid are governed by the electronic effects of the existing substituents.

The presence of both a carboxylic acid group and a chlorine atom significantly influences the reactivity of the naphthalene (B1677914) ring towards electrophiles. Both substituents are generally considered deactivating, making the ring less reactive than unsubstituted naphthalene. libretexts.orgnumberanalytics.com

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to its electron-withdrawing nature, which arises from both inductive effects and resonance. numberanalytics.com It withdraws electron density from the aromatic system, making it less nucleophilic and thus less susceptible to attack by electrophiles. numberanalytics.com In monosubstituted aromatic systems, this deactivation often necessitates harsher reaction conditions for electrophilic substitution to occur. numberanalytics.com

When both of these deactivating groups are present, as in this compound, the naphthalene system is expected to be significantly less reactive towards electrophilic attack compared to naphthalene itself. Electrophilic substitution on a monosubstituted naphthalene with a deactivating group tends to occur on the unsubstituted ring. chegg.com

Table 1: Electronic Effects of Substituents on Aromatic Rings

SubstituentInductive EffectResonance EffectOverall Effect on Reactivity
-COOH Electron-withdrawingElectron-withdrawingDeactivating
-Cl Electron-withdrawingElectron-donatingDeactivating

The positions at which electrophiles attack the this compound molecule are determined by the directing effects of the two substituents. Controlling regioselectivity in the electrophilic substitution of substituted naphthalenes can be challenging. researchgate.net

Directing Effect of the Carboxylic Acid Group: The -COOH group is a meta-director in benzene (B151609) chemistry. numberanalytics.com In the context of 1-substituted naphthalenes, a deactivating group (-I effect) at the C-1 position directs incoming electrophiles to the C-8 and C-4 positions. researchgate.net

Directing Effect of the Chlorine Atom: Halogens, while deactivating, are ortho- and para-directors in benzene chemistry because they can stabilize the intermediate carbocation (arenium ion) through resonance at these positions. libretexts.org For a substituent at the C-2 position of naphthalene (analogous to the C-7 position), a deactivating group tends to direct an incoming electrophile mainly to the C-1 position. researchgate.net

For this compound, the directing effects are more complex. A deactivating group at position 1 (the -COOH group) directs substitution towards the 5- and 8-positions. A deactivating group at position 7 (the -Cl atom) would favor substitution on the other ring. Given that the -COOH group is a stronger deactivator, substitution is most likely to occur on the ring that does not bear the carboxyl group, specifically at the C-5 and C-8 positions, which are the alpha positions of the unsubstituted ring and are generally more reactive. chegg.comstackexchange.com However, steric hindrance from the peri-position hydrogen at C-8 might favor substitution at C-5. stackexchange.com

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the naphthalene ring can be replaced by various nucleophiles, particularly under suitable reaction conditions. This allows for the chemical modification of the molecule and the synthesis of new derivatives.

The chlorine atom at the C-7 position serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. smolecule.com This pathway is a key strategy for creating a library of 7-substituted naphthalene-1-carboxylic acid derivatives. For example, nucleophilic aromatic substitution (SNAr) can be used to introduce oxygen, nitrogen, or sulfur-based nucleophiles. While specific examples for this compound are not abundant in readily available literature, analogous reactions on similar substrates are well-documented. For instance, chloro-containing naphthalenes can be converted to their corresponding methoxy (B1213986) derivatives. rsc.org Similarly, thiols can displace chlorine atoms, as seen in the synthesis of related compounds where a thioglycolic acid fragment was introduced via nucleophilic aromatic substitution. nih.gov

Table 2: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521)Sodium Hydroxide (NaOH)7-Hydroxy-naphthalene-1-carboxylic acid
AlkoxideSodium Methoxide (NaOCH₃)7-Methoxy-naphthalene-1-carboxylic acid
AmineAmmonia (NH₃), Piperidine7-Amino-naphthalene-1-carboxylic acid
ThiolateSodium Hydrosulfide (NaSH)7-Mercapto-naphthalene-1-carboxylic acid
CyanidePotassium Cyanide (KCN)7-Cyano-naphthalene-1-carboxylic acid

The mechanism of nucleophilic substitution on an aromatic ring typically follows the SNAr pathway, which involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C-1 position undergoes a variety of well-established transformations, leading to the formation of important derivatives such as esters, amides, and acid chlorides. pressbooks.pubkhanacademy.org These reactions typically proceed via nucleophilic acyl substitution. masterorganicchemistry.com

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. libretexts.org This process, known as Fischer esterification, is a reversible equilibrium-controlled reaction. pressbooks.pub For this compound, reaction with an alcohol like ethanol (B145695) under acidic conditions would yield the corresponding ethyl ester.

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine deprotonates the acid to form an unreactive carboxylate salt. khanacademy.orglibretexts.org Therefore, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used. khanacademy.orgyoutube.com The DCC activates the carboxylic acid, allowing it to be attacked by the amine to form the amide. libretexts.org

Acid Chloride Formation: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion in a nucleophilic acyl substitution reaction. libretexts.orglibretexts.org The resulting 7-chloronaphthalene-1-carbonyl chloride is a valuable intermediate for synthesizing other acyl derivatives.

Esterification and Amidation Reactions

The carboxylic acid group is the primary site for the reactivity of this compound, readily undergoing esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.comucalgary.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comopenstax.org The reaction is an equilibrium process. To favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comucalgary.ca The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. ucalgary.caopenstax.org

Another method for esterification involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is particularly useful for reactions under milder, non-acidic conditions and can be applied to a wide range of acids and alcohols. orgsyn.org

Amidation: The formation of amides from this compound can be accomplished through several routes. Direct reaction with an amine is generally difficult as the basic amine tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. However, heating this salt above 100°C can drive off water and form the amide. libretexts.org

A more common and efficient method involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. rsc.org Reacting this compound with thionyl chloride (SOCl₂) would produce 7-chloronaphthalene-1-carbonyl chloride. openstax.org This highly reactive acyl chloride can then readily react with a primary or secondary amine to yield the corresponding N-substituted amide in high yield. rsc.org Alternatively, coupling agents like DCC can be used to facilitate the reaction between the carboxylic acid and an amine, forming an amide bond by activating the carboxyl group. libretexts.org Catalytic methods using reagents like tantalum(V) chloride have also been shown to effectively promote the amidation of carboxylic acids with various amines. researchgate.net

The table below summarizes common conditions for these reactions.

Table 1: Typical Reaction Conditions for Esterification and Amidation

Reaction Reagents Catalyst/Activating Agent Conditions Product
Esterification Alcohol (e.g., Methanol (B129727), Ethanol) Strong Acid (e.g., H₂SO₄) Reflux Alkyl 7-chloronaphthalene-1-carboxylate
Amidation Amine (Primary or Secondary) Thionyl Chloride (SOCl₂) then Amine Room Temperature or Heating N-substituted 7-chloronaphthalene-1-carboxamide
Amidation Amine (Primary or Secondary) DCC Room Temperature N-substituted 7-chloronaphthalene-1-carboxamide

Decarboxylation Pathways and Formation of 7-Chloronaphthalene

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this process typically requires high temperatures and often the presence of a catalyst to proceed, resulting in the formation of the corresponding dechlorinated aromatic compound, 7-Chloronaphthalene.

The stability of the aryl anion intermediate is a key factor in the decarboxylation of aromatic carboxylic acids. The reaction can be facilitated by copper salts, often in quinoline (B57606) or other high-boiling solvents. The mechanism is thought to involve the formation of a copper(I) carboxylate salt, which then undergoes thermal decomposition. The copper facilitates the cleavage of the C-C bond, leading to the release of CO₂ and the formation of an aryl-copper intermediate, which is then protonated by a source in the reaction mixture to yield 7-Chloronaphthalene.

Modern methods for decarboxylation often utilize milder conditions through photoredox catalysis. organic-chemistry.org Visible-light-induced photocatalysis can enable the decarboxylative oxidation or hydrodecarboxylation of carboxylic acids under significantly less harsh conditions than traditional thermal methods. organic-chemistry.org While specific studies on this compound are not prevalent, these general pathways represent the likely routes for its decarboxylation to form 7-Chloronaphthalene.

Reactivity in Condensation and Cyclization Reactions

Beyond simple esterification and amidation, the carboxylic acid functionality of this compound allows it to participate in a variety of condensation and cyclization reactions to form more complex molecular architectures. ck12.orglibretexts.org

Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. ck12.orglibretexts.org The formation of esters and amides are classic examples. ck12.org this compound can also react with other nucleophiles. For instance, reaction with a substituted hydrazine (B178648) (R-NHNH₂) can lead to the formation of acylhydrazides. These intermediates are valuable precursors for further transformations.

Cyclization Reactions: The naphthalene scaffold and the carboxylic acid group can be utilized to construct new ring systems.

Oxadiazole Formation: Acylhydrazides derived from this compound can undergo cyclodehydration to form 1,3,4-oxadiazole (B1194373) rings. This transformation is commonly achieved by heating the acylhydrazide with dehydrating agents like phosphorus oxychloride (POCl₃) or trimethylchlorosilane. biointerfaceresearch.com This provides a synthetic route to molecules where a 1,3,4-oxadiazole ring is appended to the 7-chloronaphthalene core.

Intramolecular Cyclization: If a suitable nucleophilic group is present elsewhere on a molecule derived from this compound, intramolecular cyclization can occur. For example, an efficient intramolecular radical cyclization has been developed for the synthesis of dibenzocycloketone derivatives from aromatic carboxylic acids using photoredox catalysis. rsc.org This type of strategy could potentially be applied to derivatives of this compound to form larger ring structures. Photochemical methods using visible light have also been shown to effect cyclization in other quinone-based systems derived from carboxylic acids. nih.gov

Computational and Theoretical Chemistry Studies on Reactivity

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the reactivity of organic molecules like this compound. mdpi.comnih.gov DFT methods allow for the calculation of electronic structure and energy, providing detailed insights into reaction mechanisms that can be difficult to probe experimentally. elixirpublishers.com

For the reactions of this compound, DFT can be used to model the entire reaction coordinate. This involves calculating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition States and Activation Energies: Locating the transition state structure on the potential energy surface is key to understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡). A lower activation energy corresponds to a faster reaction rate. For example, in the Fischer esterification of this compound, DFT calculations could compare the activation energies for different alcohols, explaining observed differences in reaction rates. masterorganicchemistry.com Similarly, for amidation, DFT could model the stepwise mechanism involving the formation of the tetrahedral intermediate and determine the rate-limiting step. libretexts.org

DFT calculations on naphthalene derivatives have been used to successfully predict molecular structures and vibrational frequencies, demonstrating the reliability of these methods for this class of compounds. elixirpublishers.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis in Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. theswissbay.ch The energies and spatial distributions of these orbitals, which can be readily calculated using DFT, are critical for predicting how a molecule will react. researchgate.netyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO would likely be delocalized across the naphthalene ring system and the oxygen atoms of the carboxyl group. The locations of the largest lobes of the HOMO indicate the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons and is associated with the molecule's ability to act as an electrophile. The LUMO of this compound would be centered on the naphthalene ring and particularly on the carbonyl carbon of the carboxylic acid. Nucleophiles will preferentially attack the atoms where the LUMO coefficients are largest.

The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. By analyzing the FMOs, one can predict the regioselectivity and feasibility of various reactions, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the aromatic ring. youtube.comrsc.orgjeires.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 7-Chloronaphthalene-1-carboxylic acid. It provides detailed information about the carbon-hydrogen framework.

1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For this compound, the aromatic protons would appear in a distinct region of the spectrum, and their splitting patterns would provide clues to their relative positions on the naphthalene (B1677914) ring. The acidic proton of the carboxylic acid group is also readily identifiable by its characteristic chemical shift. libretexts.org

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic environment. The carbonyl carbon of the carboxylic acid, for instance, would appear at a significantly downfield chemical shift. researchgate.net

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms. science.gov Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing out the spin systems within the naphthalene ring structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as confirming the position of the carboxylic acid group relative to the naphthalene core. sdsu.edu

Applications in Confirmation of Substitution Patterns

The specific substitution pattern of this compound—with the chloro group at position 7 and the carboxylic acid at position 1—can be unequivocally confirmed using a combination of 1D and 2D NMR data. The observed coupling constants between the aromatic protons in the ¹H NMR spectrum, in conjunction with the long-range correlations observed in the HMBC spectrum, allow for the precise mapping of the substituents on the naphthalene ring. For instance, HMBC correlations from protons on the ring to the carbonyl carbon of the carboxylic acid group would firmly establish its point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This allows for the determination of the elemental composition of this compound (C₁₁H₇ClO₂) with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula.

Coupled Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

When this compound is part of a complex mixture, such as a synthetic reaction output or an environmental sample, its separation and identification can be achieved using coupled chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized compounds, GC separates the components of a mixture before they enter the mass spectrometer for detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of less volatile and more polar compounds like carboxylic acids. chromforum.orgnih.gov A reversed-phase C18 column is often used for separation. The choice of ionization source, such as Electrospray Ionization (ESI), is critical. For carboxylic acids, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is observed. chromforum.org The fragmentation pattern of the molecular ion can then be studied to confirm the structure. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH). libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features. orgchemboulder.com

Key expected IR absorption bands include:

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is typically involved in hydrogen bonding. orgchemboulder.comspectroscopyonline.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is anticipated in the range of 1760-1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this peak generally falls between 1710 and 1680 cm⁻¹. spectroscopyonline.com

C-O Stretch: An absorption band for the carbon-oxygen single bond stretch is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com

C-Cl Stretch: The presence of the chlorine substituent would be indicated by an absorption band in the lower frequency region of the spectrum, typically around 850-550 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H bonds (above 3000 cm⁻¹) and the C=C bonds within the naphthalene ring (in the 1600-1400 cm⁻¹ region) would also be present.

The combination of these characteristic bands provides strong evidence for the presence of the carboxylic acid and chloro-substituted naphthalene structure.

Chromatographic Separations in Research and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound in various matrices. These methods are crucial for assessing the purity of synthetic batches, analyzing reaction mixtures, and quantifying the compound in research samples. The selection of a specific chromatographic technique depends on the analyte's properties, the complexity of the sample matrix, and the analytical objective.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary tools for evaluating the purity and determining the concentration of this compound.

Gas Chromatography (GC): Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and low volatility, which can lead to broad, asymmetrical peaks and poor separation. colostate.edu To overcome these issues, derivatization is a common and necessary step. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt Silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently employed method for carboxylic acids prior to GC analysis. lmaleidykla.lt The choice of stationary phase is also critical; polar phases like polyethylene (B3416737) glycols are often recommended for free carboxylic acids, but derivatization allows for the use of more robust and thermally stable polydimethylsiloxane-based columns. colostate.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net In this setup, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. researchgate.net A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the naphthalene ring system.

Table 1: Typical Chromatographic Conditions for the Analysis of Aromatic Carboxylic Acids This table presents generalized conditions applicable for the analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Pre-Analysis StepDerivatization (e.g., silylation with BSTFA) lmaleidykla.ltNone required (direct injection of solution)
Stationary Phase (Column)DB-5ms (non-polar), or polar phases like FFAP for free acids colostate.edunih.govReversed-Phase C18, 5 µm researchgate.net
Mobile Phase / Carrier GasInert gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water gradient with acidic modifier (e.g., H₃PO₄ or HCOOH) sielc.com
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis Detector or Mass Spectrometry (MS) researchgate.net
Primary ApplicationAnalysis of volatile impurities; quantification after derivatizationPurity assessment, quantification, and analysis of non-volatile impurities nih.gov

Advanced Chromatographic Techniques (e.g., GCxGC, multidimensional chromatography)

For complex samples containing multiple isomers or a wide range of related compounds, advanced chromatographic techniques offer significantly enhanced separation power.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful technique that provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. This method is particularly useful for separating co-eluting isomers in complex mixtures. In the context of chlorinated naphthalenes, research has demonstrated the successful separation of 22 tetrachloronaphthalene isomers using a GCxGC system. nih.gov This was achieved by coupling a non-polar DB-5MS column in the first dimension with a shape-selective LC-50 column in the second dimension. nih.gov Such a setup would be highly effective in resolving this compound from other positional isomers and related chlorinated byproducts that may be present after synthesis.

Multidimensional Liquid Chromatography: Multidimensional LC techniques are employed to separate complex mixtures based on different chemical or physical properties. For instance, high-temperature solvent gradient chromatography (HT-SGIC) can be used to separate functionalized polymers based on their chemical composition. rsc.org While developed for polymers, the principle of using orthogonal separation mechanisms can be applied to the analysis of this compound. A two-dimensional HPLC setup could, for example, separate components first by their polarity (reversed-phase) and then by another property, such as ion-exchange, providing a comprehensive profile of a sample. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, obtaining a high-quality single crystal allows for the unambiguous elucidation of its molecular structure, including bond lengths, bond angles, and torsional angles within the molecule.

The application of SC-XRD to complex organic molecules, including anthracene (B1667546) derivatives with structural similarities to naphthalenes, is well-documented. nih.govmdpi.com Studies on compounds like 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid have successfully used SC-XRD to elucidate the complete molecular structure and analyze intermolecular interactions, such as hydrogen bonding and halogen contacts, which dictate the crystal packing. mdpi.com

An SC-XRD analysis of this compound would provide precise data on the planarity of the naphthalene ring system, the orientation of the carboxylic acid group relative to the ring, and the specific intermolecular hydrogen-bonding motifs formed by the carboxylic acid groups, which typically form dimeric structures in the solid state. This information is invaluable for understanding its physical properties and for computational modeling studies. mdpi.com

Table 2: Crystallographic Data Obtainable from SC-XRD Analysis This table lists the key parameters that would be determined from a successful SC-XRD experiment on this compound.

ParameterDescriptionSignificance
Crystal SystemThe symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).Defines the basic repeating unit cell of the crystal.
Space GroupDescribes the symmetry operations within the crystal.Provides detailed insight into the packing arrangement of molecules.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the sides of the unit cell.Defines the size and shape of the repeating crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.Allows for the generation of a 3D model of the molecule. nih.gov
Bond Lengths & AnglesThe distances between bonded atoms and the angles they form.Confirms the molecular connectivity and geometry. mdpi.com
Intermolecular InteractionsDetails on hydrogen bonds, halogen bonds, and π-π stacking.Explains the forces holding the crystal lattice together and influences physical properties. mdpi.com

Applications of 7 Chloronaphthalene 1 Carboxylic Acid in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Organic Synthesis

7-Chloronaphthalene-1-carboxylic acid serves as a valuable intermediate in the field of organic synthesis. Its structure, which features a naphthalene (B1677914) core substituted with both a reactive carboxylic acid group and a chlorine atom, allows for a variety of chemical transformations. This dual functionality makes it a versatile precursor for constructing more elaborate molecular architectures. The presence of the chlorine atom at the 7-position and the carboxylic acid at the 1-position creates a specific substitution pattern that dictates its reactivity and potential applications. smolecule.com

The utility of this compound as a foundational component for synthesizing complex organic molecules is rooted in the reactivity of its functional groups. The carboxylic acid group can undergo a range of reactions, including esterification, amidation, and reduction to form alcohols. These transformations are fundamental in organic chemistry for creating diverse structures from a common starting material. For instance, the conversion of carboxylic acids into esters or amides is a key step in the synthesis of many pharmaceuticals and functional materials. nih.govlibretexts.org

The chlorine substituent on the naphthalene ring can be replaced through nucleophilic aromatic substitution reactions, although this typically requires specific conditions. More commonly, the chloro group influences the electronic properties of the aromatic system, directing further electrophilic substitution reactions to other positions on the ring. This directing effect is crucial for achieving regioselectivity in the synthesis of polysubstituted naphthalene derivatives. The ability to perform a variety of substitution reactions makes this compound a useful precursor for creating a library of derivatives for various research applications.

The general strategy of using functionalized building blocks is central to modern organic synthesis. By starting with a molecule like this compound, which already contains key structural and functional elements, chemists can significantly shorten the synthetic route to complex targets. This approach, often guided by retrosynthetic analysis, allows for the efficient construction of intricate molecular frameworks found in natural products and medicinally relevant compounds. nih.gov

Carboxylic acids are well-established precursors for the synthesis of a wide array of heterocyclic compounds. The carboxylic acid moiety can be transformed into various functional groups that are then used in cyclization reactions to form rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. researchgate.net For example, phenazine-1-carboxylic acid, a related aromatic carboxylic acid, has been used as a starting material to synthesize phenazine-1-carboxylic hydrazine (B178648), which is then condensed with aldehydes to form new hydrazone compounds containing heterocyclic rings. mdpi.com

The synthesis of heterocyclic structures from carboxylic acids often involves multi-step sequences. A common strategy is the conversion of the carboxylic acid to an acyl chloride or an amide, which then undergoes intramolecular or intermolecular reactions to form the heterocyclic ring. For instance, the reaction of a carboxylic acid derivative with a compound containing two nucleophilic groups can lead to the formation of five or six-membered heterocyclic rings. researchgate.netdntb.gov.ua The combination of a furan (B31954) ring with other heterocyclic structures, such as pyrimidine, has been shown to produce compounds with potential anticancer properties. beilstein-journals.org While specific examples detailing the use of this compound for heterocyclic synthesis are not abundant, its structure is amenable to these established synthetic strategies.

The following table outlines potential heterocyclic systems that could be synthesized from carboxylic acid precursors, illustrating the versatility of this functional group in building diverse ring systems.

Heterocyclic SystemGeneral Synthetic Approach from Carboxylic AcidPotential Intermediate
OxadiazoleConversion to hydrazide followed by cyclization with a one-carbon source.7-Chloronaphthalene-1-carbohydrazide
BenzoxazinoneReaction with an aminophenol.N-(2-hydroxyphenyl)-7-chloronaphthalene-1-carboxamide
QuinazolinoneReaction with anthranilic acid or its derivatives.2-(7-chloro-1-naphthoyl)aminobenzoic acid

Development of Specialty Dyes and Pigments

This compound and its derivatives have potential applications as intermediates in the synthesis of specialty dyes and pigments. smolecule.com The naphthalene core is a well-known chromophore, and the presence of substituents like the carboxylic acid and chlorine atom can be used to tune the color and properties of the final dye molecule. Organic dyes are colored because they absorb light in the visible spectrum, a property conferred by a conjugated system of alternating single and double bonds within the molecule.

The naphthalene ring system in this compound forms the basic chromophore, the part of the molecule responsible for its color. The carboxylic acid group acts as an auxochrome, a group that can modify the light-absorbing properties of the chromophore. Auxochromes can intensify the color and are often used to improve the solubility of the dye or its ability to bind to a substrate.

Derivatives of naphthalene carboxylic acids are used in the design of fluorophores, which are molecules that absorb light at one wavelength and emit it at a longer wavelength. For example, carboxylic acid-functionalized naphthalene diimides (NDIs) have been studied for their self-assembly properties and tunable luminescence. researchgate.net The carboxylic acid group can facilitate hydrogen bonding, leading to the formation of aggregates with unique photophysical properties. While not directly this compound, these studies demonstrate the principle of using the naphthalene carboxylic acid scaffold in the design of advanced fluorescent materials. The specific position of the chloro and carboxyl groups on the this compound backbone would be expected to influence the resulting electronic transitions and, consequently, the emission color and quantum yield of any derived fluorophore.

The properties of a dye, such as its color, brightness, and fastness, are directly related to its molecular structure. In the case of dyes derived from this compound, several structural features would influence these properties.

The Naphthalene Core: The extended π-conjugated system of the naphthalene rings is the primary determinant of the dye's absorption in the UV-visible region.

The Carboxylic Acid Group: This group serves as both an auxochrome and a point of attachment. As an electron-withdrawing group, it can shift the absorption maximum (λmax) of the dye. It also provides a site for forming salts or esters, which can alter the dye's solubility and affinity for different fabrics or materials.

The Chlorine Atom: The presence of a halogen like chlorine, an electron-withdrawing group, can also influence the electronic structure of the chromophore, leading to changes in color. Its position at the 7-locus will have a specific electronic effect on the naphthalene system compared to other isomers. smolecule.com

The relationship between the chemical structure and the spectroscopic properties of a hypothetical dye series based on a naphthalene core is illustrated in the table below. This demonstrates how systematic changes to the molecule can tune its color.

Base ChromophoreSubstituentExpected Effect on λmax (Color)Rationale
Naphthalene-COOHBathochromic Shift (Deeper Color)The carboxylic acid is an electron-withdrawing group that can extend conjugation.
Naphthalene-ClBathochromic Shift (Deeper Color)The halogen atom's electron-withdrawing inductive effect alters energy levels.
Naphthalene-NH2 (Amino)Strong Bathochromic ShiftThe amino group is a powerful electron-donating auxochrome that significantly extends conjugation.
Naphthalene-NO2 (Nitro)Strong Bathochromic ShiftThe nitro group is a powerful electron-withdrawing group.

Applications in Polymer Science and Functional Materials

Carboxylic acids are fundamental in polymer chemistry, serving as monomers for the synthesis of polyesters and polyamides, or as functional modifiers for polymer surfaces. patsnap.comresearchgate.net this compound, with its rigid naphthalene backbone and reactive carboxyl group, is a candidate for incorporation into high-performance polymers and functional materials.

The use of carboxylic acids to cross-link polymer chains is a well-established technique to improve the mechanical and thermal properties of materials. patsnap.com The carboxyl group can react with other functional groups on polymer chains, such as hydroxyl or amine groups, to form a three-dimensional network. This process is crucial in the production of thermosetting resins and other durable materials.

Furthermore, carboxylic acids are widely used to functionalize the surface of nanoparticles and other materials. patsnap.com This surface modification can improve the dispersion of nanoparticles in a polymer matrix, leading to nanocomposites with enhanced properties. The rigid and planar structure of the naphthalene unit in this compound could be exploited to induce specific packing or liquid crystalline behavior in polymers. While direct polymerization of this monofunctional acid is not typical, its derivatives or related dicarboxylic acid analogs are used in creating specialty polymers like aramids and polyesters, which are known for their thermal stability and mechanical strength. The principles of using carboxylic acids in polymer science are well-documented, with applications ranging from creating polymer-polymer complexes to developing advanced nanocoatings. patsnap.commdpi.com

Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed and scientifically accurate article on the use of This compound for the explicit applications of "Monomer Synthesis for Advanced Polymer Architectures" and "Incorporation into Stress-Responsive Materials" as outlined.

While searches confirm that this compound serves as a precursor in organic synthesis, and that other naphthalene-based derivatives are used in creating advanced polymers and stress-responsive materials researchgate.netrsc.orgnih.govnih.govmdpi.com, no specific studies detailing the polymerization of this particular monomer or its role in mechanosensitive applications were retrieved. General principles of polymer chemistry suggest that as a carboxylic acid, it could potentially undergo polymerization to form polyesters or polyamides. patsnap.com However, without specific research findings, any detailed discussion would be speculative and not meet the required standard of a professional, authoritative article.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be generated at this time.

Medicinal Chemistry and Biological Activity of Naphthalene Carboxylic Acid Derivatives

Naphthalene (B1677914) Scaffold as a Privileged Structure in Drug Discovery

The naphthalene core, consisting of two fused benzene (B151609) rings, is a fundamental aromatic hydrocarbon that serves as a versatile and privileged scaffold in medicinal chemistry. capes.gov.brresearchgate.net Its rigid, planar structure and lipophilic nature provide a unique framework for the design of bioactive molecules. The naphthalene ring system is a key component in numerous compounds that exhibit a wide array of pharmacological activities, making it a significant building block in the field of drug discovery. capes.gov.brnih.gov

Pharmacological Relevance of Naphthalene Derivatives

The naphthalene scaffold is integral to a wide spectrum of biologically active compounds, demonstrating its importance in therapeutic applications. ekb.egekb.eg Naphthalene-based molecules have been developed and, in some cases, approved by the FDA for various medicinal uses. capes.gov.brnih.gov These include well-known drugs such as Naproxen (B1676952) and Nabumetone for anti-inflammatory purposes, Propranolol for hypertension, and Terbinafine and Naftifine as antifungal agents. capes.gov.brnih.govekb.eg

The broad pharmacological profile of naphthalene derivatives encompasses:

Antimicrobial: Effective against a range of bacteria and fungi. ekb.egijpsjournal.com

Anticancer: Showing cytotoxic effects against various cancer cell lines. capes.gov.brresearchgate.netnih.gov

Anti-inflammatory: Used in the management of inflammatory conditions. capes.gov.brekb.eg

Antiviral: Demonstrating activity against viruses like HIV. capes.gov.brijpsjournal.com

Other CNS activities: Including antidepressant, anticonvulsant, and antipsychotic effects. capes.gov.brnih.gov

This wide range of activities stems from the ability of the naphthalene core to be chemically modified at various positions, allowing for the fine-tuning of its biological and pharmacokinetic properties. capes.gov.brnih.gov The inherent cytotoxicity of naphthalene, often attributed to its metabolites like epoxides and naphthoquinones, can be harnessed and directed towards specific pathological targets through strategic chemical design. capes.gov.brnih.gov

Structure-Activity Relationship (SAR) Studies on Naphthalene Compounds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of naphthalene derivatives influences their biological activity. These studies involve systematically altering the naphthalene scaffold and observing the resulting changes in pharmacological effects. remedypublications.comnih.gov Key aspects of SAR for naphthalene compounds include the position, number, and nature of substituents on the naphthalene rings.

For instance, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, which is relevant for inflammatory diseases, SAR studies revealed that the placement of substituents on the naphthalene core is critical. nih.gov An O-linked naphthalene analog demonstrated a remarkable improvement in inhibitory activity compared to its benzene counterparts, highlighting the advantage of the extended aromatic system. nih.gov

In the context of antimicrobial agents, SAR studies on naphthalene-based quaternary ammonium (B1175870) compounds (bis-QACs) showed that the length of the alkyl chain substituent significantly impacts antibacterial potency. mdpi.com A "cut-off" effect was observed, where activity increased up to a certain chain length (e.g., C10) and then sharply declined. mdpi.com Similarly, for chlorinated 1-hydroxynaphthalene-2-carboxanilides, the position of chlorine atoms was found to be decisive for their antistaphylococcal activity. nih.gov

For anticancer applications, SAR analysis of naphthalene diimides (NDIs) as G-quadruplex targeting drugs has helped in identifying which substitutions lead to higher anticancer activity and selectivity against cancer cells. acs.org These studies are essential for optimizing lead compounds, enhancing their potency, and minimizing potential side effects, thereby guiding the design of new and more effective naphthalene-based therapeutics. capes.gov.brnih.gov

Exploration of Therapeutic Applications for 7-Chloronaphthalene-1-carboxylic Acid Derivatives

The compound this compound, characterized by a naphthalene core substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 1-position, serves as a key precursor for developing new therapeutic agents. smolecule.com The specific substitution pattern influences its chemical reactivity and biological profile, making its derivatives subjects of interest in medicinal chemistry research. smolecule.com

Potential as Antimicrobial Agents

Derivatives of chlorinated naphthalenes are recognized for their potential as antimicrobial agents. Specifically, derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

One study highlighted that derivatives of this compound showed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were reported to be in the range of 32 to 128 µg/mL, indicating notable antimicrobial potential. Further research into synthesizing and evaluating different heterocyclic molecules incorporated with substituted naphthalene has shown that these new compounds can display remarkable in vitro activity against a panel of bacteria, including E. coli, S. aureus, P. aeruginosa, and various fungal strains. remedypublications.com

The antimicrobial activity of naphthalene derivatives is often linked to their structural features. For example, studies on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which are structurally related, demonstrated that certain alkoxy derivatives possess antibacterial and antimycobacterial activity comparable to or even higher than standard drugs like ampicillin. mdpi.comnih.gov These findings underscore the potential of modifying the this compound scaffold to develop new and effective antimicrobial drugs.

Compound TypeTarget MicroorganismActivity (MIC)Reference
This compound derivativeStaphylococcus aureus32-128 µg/mL
This compound derivativeEscherichia coli32-128 µg/mL
3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)12 µM mdpi.com
N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamideMethicillin-resistant S. aureus (MRSA)12 µM mdpi.com
N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosis23 µM nih.gov

Investigation in Anticancer Research

The naphthalene scaffold is a well-established pharmacophore in anticancer drug design, and derivatives of this compound are being explored for their potential in this area. capes.gov.brnih.gov Preliminary studies suggest that this compound and its derivatives may affect cancer cell growth and survival by modulating key cellular signaling pathways.

Research indicates that this compound can influence pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and apoptosis. One case study reported that the compound was capable of inducing apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a lead structure for anticancer agents.

The broader family of naphthalene derivatives has shown significant promise in oncology. For example, naphthalene-chalcone hybrids have been synthesized and investigated for their anticancer properties, with some compounds showing potent activity against lung cancer cell lines and inhibiting enzymes like VEGFR-2, which is crucial for tumor angiogenesis. nih.gov Similarly, naphthalene-1,4-dione analogues have been developed, with several compounds displaying notable potency with IC50 values around 1 μM and demonstrating selective cytotoxicity towards cancer cells over normal cells. rsc.org Indole-aryl amide derivatives containing a naphthalene nucleus have also shown significant activity against various cancer cell lines, including breast cancer. mdpi.com

These findings collectively support the investigation of this compound derivatives as a potential source of new anticancer therapies.

Compound/DerivativeCell LineActivity (IC50)Mechanism/TargetReference
This compoundBreast Cancer CellsNot specifiedInduces apoptosis via caspase activation
Naphthalene-chalcone hybrid (Compound 2j)A549 (Lung Cancer)7.835 µMVEGFR-2 Inhibition nih.gov
Naphthalene-1,4-dione analogue (Compound 44)Cancer Cells6.4 µMSelective cytotoxicity rsc.org
Indolylacetyl derivative (Amide 7)MCF7 (Breast Cancer)0.49 µMCytotoxicity mdpi.com
Chalcone (B49325) derivative (Compound 25)MCF-7 (Breast Cancer)3.44 µMInhibits tubulin polymerization mdpi.com

Anti-inflammatory and Antioxidant Properties

Naphthalene carboxylic acid derivatives are also being investigated for their anti-inflammatory and antioxidant activities. ekb.egresearchgate.netpatsnap.com The anti-inflammatory effects of naphthalene-based compounds are well-documented, with drugs like naproxen being widely used. ekb.eg Research into newer derivatives aims to discover compounds with improved efficacy and different mechanisms of action.

Studies on synthetic naphthalene derivatives have shown that they can exhibit significant anti-inflammatory activities by inhibiting the activation of neutrophils, which are key cells in the inflammatory response. researchgate.net For example, certain derivatives have demonstrated potent inhibition of lysozyme (B549824) release from neutrophils. researchgate.net The synthesis of novel 6-methoxy naphthalene derivatives, which are non-carboxylic analogues of aryl propionic acids, has yielded compounds with better anti-inflammatory activity in rat paw edema models than the standard drug naproxen. ekb.egekb.eg

In addition to anti-inflammatory effects, the antioxidant potential of naphthalene derivatives is an active area of research. researchgate.netnih.gov Oxidative stress is implicated in many chronic diseases, and carboxylic acid-based compounds are known to have antioxidant properties. patsnap.comresearchgate.net Naphthalene-based chalcone derivatives have been synthesized and screened for their antioxidant capacity, with some showing potent radical scavenging activity comparable to ascorbic acid. researchgate.netnih.gov The mechanism often involves inhibiting key enzymes or scavenging reactive oxygen species. While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, the activities observed in structurally similar naphthalene carboxylic acids and their derivatives suggest that this compound class holds promise for developing new agents to combat inflammation and oxidative stress. nih.govmdpi.com

Other Biological Activities (e.g., Antiviral, Antitubercular, Antihypertensive)

Preliminary research does suggest that chlorinated naphthalene derivatives may have potential as antimicrobial agents. However, comprehensive studies providing specific data on the antiviral, antitubercular, or antihypertensive efficacy of this compound have not been identified. A patent has described the use of this compound as a reactant in the synthesis of heterocyclic compounds intended as bromodomain inhibitors, which are being investigated for the treatment of cancer, inflammatory diseases, and some viral infections. google.com This indicates a potential, albeit indirect, link to antiviral research.

Mechanistic Insights into Biological Interactions

The precise mechanisms through which this compound interacts with biological systems are not extensively documented. However, general principles of medicinal chemistry suggest that its structure, featuring a chlorinated naphthalene core and a carboxylic acid group, would govern its interactions with molecular targets.

Enzyme Inhibition Studies

There is a general indication that this compound may act as an inhibitor of certain enzymes, a common mechanism of action for many therapeutic agents. Its ability to interact with various enzymes and proteins makes it a candidate for drug design targeting specific biochemical pathways. However, specific enzyme inhibition studies detailing the kinetics, affinity, and target enzymes for this compound are not available in the reviewed literature. A patent has indicated its use in creating bromodomain inhibitors, suggesting that derivatives of this compound may interact with the acetylated lysine (B10760008) binding sites of these proteins. google.com

Interaction with Cellular Receptors

Detailed studies on the direct interaction of this compound with specific cellular receptors are not presently available. While related compounds, such as certain tetrahydronaphthalene derivatives, have been investigated for their affinity to serotonin (B10506) receptors, this data is not directly applicable to this compound. The potential for this compound to bind to cellular receptors would be influenced by its lipophilicity and the electronic properties conferred by the chlorine and carboxylic acid substituents.

Metabolism and Bioactivation Pathways (e.g., Arene Oxide Formation)

The metabolism of this compound has not been specifically described in the available research. For many aromatic compounds, a common metabolic pathway involves the formation of an arene oxide intermediate by cytochrome P450 enzymes. These reactive intermediates can then be converted to various metabolites. While this is a known bioactivation pathway for other naphthalene derivatives, there are no specific studies confirming the formation of a this compound arene oxide or detailing its subsequent metabolic fate. A patent has mentioned its use in developing compounds for diseases involving metabolism, but does not provide details on the metabolism of the parent compound itself. google.com

Environmental Fate and Ecotoxicological Considerations of Chloronaphthalene Derivatives

Environmental Distribution and Persistence

The environmental journey of chloronaphthalene derivatives is dictated by their physical and chemical properties, which influence their movement and longevity in various environmental compartments.

Sorption to Soil and Sediments

The tendency of chloronaphthalenes to bind to soil and sediment particles is a critical factor in their environmental distribution. who.int Generally, the extent of this binding, or sorption, increases with the degree of chlorination. who.int Lower chlorinated congeners, such as monochloronaphthalenes, are expected to exhibit moderate sorption, while higher chlorinated versions show a stronger tendency to adhere to soil and sediments. who.int

The primary mechanisms governing sorption in soils include interactions with soil organic matter (SOM) and mineral surfaces. mdpi.comresearchgate.netdoaj.org For compounds like 7-Chloronaphthalene-1-carboxylic acid, which possesses both a hydrophobic chlorinated naphthalene (B1677914) structure and a polar carboxylic acid group, the sorption behavior is complex. The carboxylic acid group can deprotonate, becoming negatively charged and influencing electrostatic interactions with soil particles. mdpi.com Soil properties such as organic carbon content, pH, clay mineralogy, and cation exchange capacity significantly control the sorption behavior of such ionizable organic chemicals. nih.gov In general, sorption intensity for hydrophobic ionizable compounds decreases with increasing soil pH. nih.gov

Table 1: Factors Influencing Sorption of Naphthalene Derivatives in Soil

Influencing FactorEffect on SorptionRelevance to this compound
Soil Organic Matter (SOM)Increased SOM content generally leads to stronger sorption for hydrophobic compounds. epa.govThe naphthalene structure suggests partitioning into organic matter will be a key mechanism.
Soil pHAffects the ionization of functional groups. For acidic compounds, lower pH can increase sorption. nih.govnih.govAs a carboxylic acid, its charge state and sorption will be highly pH-dependent.
Clay Mineral ContentMineral surfaces provide sites for inner- and outer-sphere complexation. mdpi.comresearchgate.netInteractions with clay surfaces are possible, especially depending on the compound's charge.
Molecular StructureHydrophobicity and the presence of functional groups determine the dominant sorption mechanisms. mdpi.comnih.govThe combination of a chloro-substituent and a carboxylic acid group dictates a mixed sorption behavior.

Atmospheric Transport and Degradation

As semivolatile organic compounds (SVOCs), chloronaphthalenes can be released into the atmosphere and undergo long-range transport. chemicalbook.comnih.govacs.org Their volatility allows them to move from soil and water surfaces into the air, where they can be carried by wind currents. ilo.org Atmospheric deposition, through both wet (rain, snow) and dry processes, serves as a significant pathway for these contaminants to enter remote ecosystems. acs.org

Once in the atmosphere, the fate of these compounds is governed by chemical reactions and physical removal. All chloronaphthalenes absorb light at environmentally relevant wavelengths, suggesting that direct photolysis (degradation by sunlight) can occur in the air, water, or on soil surfaces. who.int For instance, one study reported an estimated atmospheric half-life of 2.7 days for 1,4-dichloronaphthalene, indicating that atmospheric degradation is a relevant process. who.int However, the persistence of these compounds can be significant enough to allow for transport to regions far from their original source. nih.govnih.gov The specific atmospheric fate of this compound is not well-documented, but as an ionizable compound, its partitioning and degradation would be influenced by factors like atmospheric water content and pH. scilit.com

Biodegradation and Biotransformation Studies

The microbial breakdown of chloronaphthalenes is a key process in their ultimate removal from the environment. This degradation is often slow and dependent on specific microbial populations and environmental conditions.

Microbial Degradation under Aerobic Conditions

Under aerobic (oxygen-present) conditions, monochloronaphthalenes are considered to be readily degradable by soil and water microorganisms. who.int In contrast, information on the biodegradation of more highly chlorinated naphthalenes is scarce. who.int Many bacteria capable of degrading these compounds do so through cometabolism, where the microbe utilizes another compound for growth while fortuitously degrading the chloronaphthalene. cdnsciencepub.comeurochlor.org

Pseudomonas species are frequently identified as key players in the aerobic degradation of naphthalene and its derivatives. nih.govresearchgate.netajol.infonih.govnih.gov Studies have shown that bacteria grown on naphthalene can also metabolize monochloronaphthalenes. chemicalbook.comcdnsciencepub.com For example, some bacterial strains can utilize 1-chloronaphthalene (B1664548) as their sole source of carbon and energy. chemicalbook.comepa.gov The degradation process is initiated by enzymes, primarily oxygenases, which insert oxygen atoms into the aromatic ring, making it susceptible to cleavage. eurochlor.orgnih.gov

Metabolite Identification and Pathways

The aerobic degradation of chloronaphthalenes typically begins with a dioxygenase enzyme attacking the aromatic ring. This initial step is similar to the well-established pathway for naphthalene itself. chemicalbook.comethz.chresearchgate.net For chlorinated naphthalenes, this leads to the formation of chlorinated intermediates.

Studies on various chloronaphthalene isomers have identified several key metabolites:

1-Chloronaphthalene: Bacterial degradation can produce metabolites such as 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. chemicalbook.comnih.gov

2-Chloronaphthalene: Metabolism has been shown to yield 4-chlorosalicylic acid, 4-chlorocatechol, and a chloro-2-hydroxy-6-oxohexadienoate. chemicalbook.comcdnsciencepub.com

1,4-Dichloronaphthalene: Degradation by Pseudomonas sp. HY resulted in metabolites including dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid. nih.govnih.gov

Based on these findings, a plausible degradation pathway for this compound would involve an initial dioxygenation, followed by dehydrogenation to form a dihydroxy derivative. Subsequent ring cleavage would likely lead to chlorinated derivatives of salicylic acid or catechol, which are common intermediates in the degradation of chloroaromatic compounds. epa.govajol.info It is noteworthy that in some cases, such as the degradation of 1,4-DCN, chloride ions were not removed during the initial breakdown stages. nih.gov

Table 2: Identified Metabolites from the Degradation of Various Chloronaphthalenes

Parent CompoundIdentified MetabolitesReference
1-Chloronaphthalene8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene, 3-chlorosalicylic acid chemicalbook.comnih.gov
2-Chloronaphthalene4-chlorosalicylic acid, 4-chlorocatechol, chloro-2-hydroxy-6-oxohexadienoate chemicalbook.comcdnsciencepub.com
1,4-DichloronaphthaleneDihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated salicylic acid nih.govnih.gov

Bioaccumulation and Biomagnification in Ecosystems

Bioaccumulation is the process where a chemical's concentration in an organism exceeds that in the surrounding environment. researchgate.net Biomagnification is the progressive increase in a chemical's concentration at successively higher trophic levels of a food chain. primescholars.com These processes are of particular concern for persistent, fat-soluble compounds.

Chlorinated naphthalenes have been shown to be highly bioaccumulative in fish. who.intilo.org The degree of bioaccumulation generally increases with the level of chlorination, up to hexa- and heptachloronaphthalenes. who.int The most highly chlorinated compound, octachloronaphthalene (B52695), appears to be poorly absorbed and therefore does not bioaccumulate significantly. who.int As a monochlorinated derivative, this compound would be expected to have a lower bioaccumulation potential than its more highly chlorinated counterparts. However, its persistence and that of related compounds still presents a risk for accumulation in aquatic organisms. ilo.orgdtic.mil

The key traits that drive biomagnification are a chemical's resistance to being broken down (metabolized) by an organism and its low solubility in water, which leads to accumulation in fatty tissues. usgs.gov Because chloronaphthalenes are persistent, they have the potential to biomagnify in aquatic food webs. nih.govresearchgate.net Contaminants like CNs are absorbed by primary producers like algae and are then passed up the food chain to zooplankton, small fish, and eventually top predators, with the concentration increasing at each step. primescholars.com This can lead to toxic concentrations in organisms at the top of the food chain, even when environmental levels are low. primescholars.comusgs.gov

Uptake by Aquatic Organisms and Plants

Chloronaphthalenes are known to be taken up by a variety of organisms from their environment. The lipophilic (fat-loving) nature of many CNs is a key factor in their bioaccumulation within the fatty tissues of organisms. researchgate.net

Aquatic Organisms: The bioaccumulation of CNs has been demonstrated to be significant in fish, while it is comparatively less pronounced in shrimp and algae. who.int The extent of bioaccumulation generally increases with the degree of chlorination of the CN molecule. who.intnih.gov However, highly chlorinated congeners like octachloronaphthalene show limited bioaccumulation, which is attributed to their very low absorption rates. who.int Lower chlorinated compounds, such as monochloronaphthalenes, are more readily absorbed. who.int While direct data on this compound is not available, its structure as a monochlorinated naphthalene derivative suggests it would be absorbed by aquatic life. The carboxylic acid group, however, increases its polarity compared to a simple chloronaphthalene, which could influence its partitioning behavior and uptake rates.

Plants: Like other semi-volatile organohalogen compounds, chloronaphthalenes released into the atmosphere can be sequestered by vegetation. nih.govtandfonline.comtandfonline.com This indicates a pathway for uptake by terrestrial and edible plants. nih.govtandfonline.comtandfonline.com Aquatic plants are also known to absorb and accumulate various contaminants, including heavy metals and organic pollutants, from the water and sediment, serving as potential sinks for these compounds in aquatic ecosystems. diving-rov-specialists.comresearchgate.net Given this, it is plausible that aquatic plants can absorb this compound from contaminated water.

Food Chain Contamination and Human Exposure Pathways

The persistence and bioaccumulative properties of chloronaphthalenes facilitate their entry and magnification within food chains. researchgate.netnih.gov

Food Chain Contamination: Once absorbed by organisms at lower trophic levels, such as plankton and plants, CNs are transferred to organisms that consume them. This process continues up the food chain, leading to higher concentrations in predators. nih.gov Fish, in particular, have been identified as a significant vector for CN bioaccumulation in the food chain leading to humans. who.intepa.gov Monitoring studies have detected various CN congeners, especially those with dioxin-like properties, in human adipose tissue, liver, blood, and breast milk. who.int Data indicates that concentrations in food sources of plant origin may be greater than previously thought. tandfonline.com

Human Exposure Pathways: The primary routes of exposure for the general population to chemical contaminants are ingestion, inhalation, and dermal contact. nih.govnih.gov

Ingestion: This is a major pathway for human exposure to CNs, primarily through the consumption of contaminated food. who.intnih.gov Seafood is a notable source, but CNs have also been found in other staple foods. nih.gov Contaminated drinking water is another, albeit generally smaller, source of exposure. who.intnih.gov

Inhalation: CNs are considered ubiquitous atmospheric pollutants and can be inhaled from ambient air. tandfonline.comnih.gov Historically, inhalation was a significant route of occupational exposure, particularly from the vapors of heated CN mixtures. epa.gov

Dermal Contact: While absorption through the skin is a possible exposure route, it is generally considered less significant for the general population compared to ingestion and inhalation. nih.govepa.gov

Ecotoxicological Impact Assessments

Toxicity to Aquatic and Terrestrial Organisms

Toxicity to Aquatic Organisms: The toxicity of CNs can vary significantly based on the specific congener and the test species.

Fish: For 1-chloronaphthalene, the 96-hour LC50 (the concentration lethal to 50% of the test population) for the bluegill sunfish is reported as 2,270 µg/L, and for the sheepshead minnow, it is 2,360 µg/L. epa.gov

Invertebrates: The 48-hour EC50 (the concentration effective in producing a response in 50% of the test population) for the water flea (Daphnia magna) exposed to 1-chloronaphthalene is 1,600 µg/L. epa.gov

Algae: For the freshwater alga Selenastrum capricornutum, the 96-hour EC50 for 1-chloronaphthalene is 1,000 µg/L (based on cell numbers). epa.gov The saltwater alga Skeletonema costatum shows similar sensitivity. epa.gov

Interactive Toxicity Data Table for Chloronaphthalenes Below is an interactive table summarizing acute toxicity data for related chloronaphthalene compounds.

CompoundSpeciesTest DurationEndpointValue (µg/L)Reference
1-ChloronaphthaleneBluegill (Lepomis macrochirus)96-hrLC502,270 epa.gov
1-ChloronaphthaleneSheepshead Minnow (Cyprinodon variegatus)96-hrLC502,360 epa.gov
1-ChloronaphthaleneWater Flea (Daphnia magna)48-hrEC501,600 epa.gov
1-ChloronaphthaleneAlga (Selenastrum capricornutum)96-hrEC501,000 epa.gov
OctachloronaphthaleneBluegill (Lepomis macrochirus)AcuteNo Effect>500,000 epa.gov

Risk Assessment Frameworks for Chloronaphthalene Compounds

Risk assessment for persistent organic pollutants (POPs) like chloronaphthalenes follows a structured framework to evaluate potential adverse effects on human health and the environment. acs.orgresearchgate.net This process is fundamental to international agreements like the Stockholm Convention. pops.intwikipedia.org

The general framework involves several key steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of a chemical. For CNs, this includes their persistence, potential for bioaccumulation, and toxicity. researchgate.net

Exposure Assessment: This step quantifies the exposure of ecosystems and human populations to the chemical. It considers the sources, pathways, and concentrations of the substance in various environmental media like air, water, soil, and biota. nih.govresearchgate.net

Dose-Response Assessment: This step characterizes the relationship between the dose of the chemical and the incidence and severity of adverse effects in exposed populations. acs.org

Risk Characterization: This final step integrates the information from the previous steps to estimate the probability and magnitude of adverse effects occurring in a given population under specific exposure conditions. acs.orgresearchgate.net This evaluation determines if the chemical is likely to cause significant adverse effects, warranting regulatory action. acs.org

For new chemicals under review, such as those assessed under the Toxic Substances Control Act (TSCA) in the United States, this framework is used to evaluate risks to workers, the general population, and the environment from manufacturing, processing, and use. epa.gov The EU's Technical Guidance Document provides a similar methodology for the risk assessment of existing substances. service.gov.uk

Regulatory and Policy Implications

Due to their hazardous properties, polychlorinated naphthalenes (PCNs) are subject to national and international regulations.

The Stockholm Convention on Persistent Organic Pollutants , a global treaty to protect human health and the environment from POPs, is the most significant international policy instrument. pops.intwikipedia.orgepd.gov.hk In 2015, polychlorinated naphthalenes (specifically di-, tri-, tetra-, penta-, hexa-, hepta- and octa-chlorinated naphthalenes) were added to Annexes A (Elimination) and C (Unintentional Production) of the Convention. epd.gov.hkwikipedia.orgtoxicslink.org This listing obligates parties to the convention to take measures to eliminate the production and use of these chemicals and to reduce their unintentional release. state.gov

At the national level, various countries had already implemented controls.

United States: The Toxic Substances Control Act (TSCA) led to a drastic reduction in PCN exposure after 1976. wikipedia.org The Environmental Protection Agency (EPA) established reporting and recordkeeping requirements for chlorinated naphthalenes under TSCA Section 8. ecfr.govcornell.edu

Canada: A final ecological screening assessment concluded that PCNs (those with 2 to 8 chlorine atoms) are harmful to the environment. canada.ca Consequently, these substances were added to the Prohibition of Certain Toxic Substances Regulations, 2012, which restricts their manufacture, use, sale, and import. canada.ca

These regulations reflect a global consensus on the risks posed by PCNs and the need for stringent controls to mitigate their impact on the environment and human health.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For compounds like 7-Chloronaphthalene-1-carboxylic acid, research is moving towards more sustainable synthetic pathways that minimize waste, avoid harsh reagents, and reduce energy consumption. Traditional syntheses often require multiple steps with moderate yields. Future approaches are likely to focus on catalytic, one-pot reactions.

One promising avenue is the direct carbonylation of chloronaphthalenes. Catalytic methods using transition metal complexes (e.g., based on palladium, cobalt, or nickel) can facilitate the direct insertion of carbon monoxide to form the carboxylic acid group. google.com For instance, the carbonylation of 1-chloronaphthalene (B1664548) to produce 1-naphthalenecarboxylic acid has been demonstrated, suggesting a viable route for its 7-chloro isomer. google.com Research in this area aims to improve catalyst efficiency, lower reaction temperatures and pressures, and utilize more sustainable solvents, such as water. google.com

Another area of exploration involves the functionalization of the naphthalene (B1677914) core through C-H activation. This cutting-edge technique would allow for the direct carboxylation of a 7-chloronaphthalene precursor, bypassing the need for pre-functionalized starting materials like bromo- or iodo-naphthalenes, thereby creating a more atom-economical process.

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry offers powerful tools to predict the behavior of molecules, accelerating the design and discovery of new compounds with desired properties. For this compound and its derivatives, advanced computational modeling is crucial for understanding structure-property-activity relationships (QSAR). nih.govnih.gov

QSAR studies can establish mathematical relationships between the chemical structure of naphthalene derivatives and their biological activity, such as antimicrobial or anticancer properties. nih.govresearchgate.net These models can identify key molecular descriptors—such as the partition coefficient (log P), molecular orbital energies (HOMO/LUMO), and topological indices—that govern a compound's efficacy. nih.gov By using techniques like multiple linear regression and machine learning algorithms, researchers can build robust predictive models. civilica.com This allows for the virtual screening of large libraries of potential derivatives, prioritizing the synthesis of only the most promising candidates for applications in medicinal chemistry and agrochemicals. nih.gov Furthermore, methods like Density Functional Theory (DFT) can be employed to evaluate properties like stability, flame retardancy, and electronic characteristics for materials science applications. nih.gov

Development of Targeted Drug Delivery Systems Utilizing Naphthalene Scaffolds

The rigid, planar structure of the naphthalene ring system makes it an excellent scaffold for the development of advanced therapeutic agents and drug delivery systems. nih.gov The naphthalene core can be functionalized at various positions, allowing for the precise attachment of targeting ligands, solubilizing groups, and therapeutic payloads.

Research is focused on incorporating naphthalene carboxylic acids into larger molecular architectures designed to target specific cells or tissues. For example, the carboxylic acid group can serve as a handle for conjugation to polymers, peptides, or antibodies that recognize specific receptors on cancer cells. This targeted approach aims to increase the efficacy of a drug while minimizing off-target side effects. The inherent fluorescence of many naphthalene derivatives is an added advantage, enabling the tracking and imaging of these drug delivery systems within biological systems. nih.gov

Exploration of Photochemical Reactions and Applications

The photophysical and photochemical properties of naphthalene and its derivatives have long been a subject of interest. nih.govacs.org These compounds can absorb UV light and undergo various transformations, including photoreduction and photoaddition reactions. acs.orgrsc.orgrsc.org The presence of both a chloro-substituent and a carboxylic acid group on the naphthalene ring of this compound can influence its excited-state reactivity, opening avenues for novel applications.

Emerging research explores using naphthalene derivatives in photodynamic therapy, where a light-activated compound generates reactive oxygen species to kill cancer cells. Additionally, the unique fluorescence properties of the naphthalene core are being harnessed to create chemical sensors and probes. nih.gov These probes can be designed to change their fluorescence in the presence of specific ions, molecules, or changes in their microenvironment, making them valuable tools for biological imaging and environmental monitoring. nih.govphotochemcad.com

Investigation into Supramolecular Chemistry with Naphthalene Carboxylic Acids

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Naphthalene carboxylic acids are ideal building blocks for creating complex supramolecular assemblies. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the flat, electron-rich naphthalene ring is prone to π-π stacking interactions.

The combination of these interactions in this compound can be exploited to direct the self-assembly of molecules into well-defined nanostructures, such as fibers, sheets, or gels. These materials could find applications in areas like tissue engineering, controlled release systems, and molecular electronics. By modifying the substitution pattern on the naphthalene ring, researchers can fine-tune the intermolecular forces to control the morphology and properties of the resulting supramolecular materials.

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₁₁H₇ClO₂
1-Chloronaphthalene C₁₀H₇Cl
1-Naphthalenecarboxylic acid C₁₁H₈O₂
Carbon monoxide CO

Q & A

Q. What are the standard protocols for synthesizing 7-Chloronaphthalene-1-carboxylic acid in academic research?

  • Methodological Answer: Synthesis typically involves chlorination of naphthalene derivatives followed by carboxylation. Key steps include:
  • Starting Materials: Naphthalene precursors (e.g., 1-naphthoic acid) and chlorinating agents (e.g., Cl₂ or SOCl₂).
  • Reaction Conditions: Controlled temperature (80–120°C) and inert atmosphere to prevent side reactions.
  • Purification: Column chromatography or recrystallization using solvents like ethanol or dichloromethane.
    Ensure detailed documentation of molar ratios, reaction times, and purification yields for reproducibility .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer: A combination of techniques is recommended:
Technique Key Parameters Expected Outcomes
¹H/¹³C NMR Deuterated solvents (e.g., DMSO-d₆), reference peaksConfirm chlorine substitution at position 7 and carboxyl group at position 1.
FT-IR Absorption bands (1700–1750 cm⁻¹ for carboxylic acid; 550–600 cm⁻¹ for C-Cl)Validate functional groups.
HPLC-MS Reverse-phase C18 column, mobile phase (acetonitrile/water)Assess purity and molecular ion peaks.
Cross-referencing data across methods minimizes misinterpretation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer: Use a factorial design of experiments (DoE) to evaluate variables:
  • Factors: Temperature, catalyst type (e.g., FeCl₃ vs. AlCl₃), and solvent polarity.
  • Response Surface Methodology (RSM): Statistically model interactions between factors to identify optimal conditions.
    Example findings:
  • Higher chlorination efficiency with FeCl₃ at 100°C in non-polar solvents.
  • Yield improvements (15–20%) by adjusting stoichiometry of Cl₂ .

Q. What strategies are recommended for resolving contradictions in NMR data when analyzing derivatives of this compound?

  • Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Mitigation strategies:
  • Variable Temperature NMR: Identify dynamic processes (e.g., proton exchange) by analyzing peak broadening/sharpening across temperatures.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data.
  • Isotopic Labeling: Introduce ¹³C or ²H labels to track specific protons/carbons.
    Document discrepancies in supplementary materials for peer review .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Apply quantum mechanical approaches:
  • Molecular Orbital Analysis: Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Transition State Modeling: Use software like ORCA or GAMESS to simulate reaction pathways (e.g., Cl substitution vs. decarboxylation).
    Validate predictions with bench-scale experiments and kinetic studies .

Safety and Best Practices

Q. What are the best practices for handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid direct contact. Document incidents in lab safety logs .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in bioactivity data for this compound across studies?

  • Methodological Answer: Conduct meta-analysis to identify confounding variables:
  • Experimental Variables: Cell line specificity, solvent choice (DMSO vs. aqueous buffers), and assay protocols.
  • Statistical Reassessment: Apply ANOVA or non-parametric tests to compare datasets.
    Transparently report limitations in discussion sections to guide future replication .

Supplementary Material Guidelines

Q. What supplementary data is critical for publishing studies on this compound?

  • Methodological Answer: Include:
  • Raw Spectral Data: NMR FID files, IR spectra, and chromatograms.
  • Crystallographic Data: CIF files for X-ray structures (if available).
  • Synthetic Protocols: Step-by-step videos or annotated schematics for complex steps.
    Adhere to journal-specific requirements for file formats and metadata .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloronaphthalene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloronaphthalene-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.